molecular formula C7H12N4O2 B8266272 5-Amino-1-(2-methoxyethyl)-1H-pyrazole-4-carboxamide

5-Amino-1-(2-methoxyethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B8266272
M. Wt: 184.20 g/mol
InChI Key: DNCUYUVDGHNVAY-UHFFFAOYSA-N
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Description

5-Amino-1-(2-methoxyethyl)-1H-pyrazole-4-carboxamide is a heterocyclic compound that features a pyrazole ring substituted with an amino group, a methoxyethyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(2-methoxyethyl)-1H-pyrazole-4-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of hydrazine derivatives with β-keto esters, followed by functional group modifications to introduce the amino, methoxyethyl, and carboxamide groups .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(2-methoxyethyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

5-Amino-1-(2-methoxyethyl)-1H-pyrazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-1-(2-methoxyethyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Properties

IUPAC Name

5-amino-1-(2-methoxyethyl)pyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O2/c1-13-3-2-11-6(8)5(4-10-11)7(9)12/h4H,2-3,8H2,1H3,(H2,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNCUYUVDGHNVAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=C(C=N1)C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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